

An In-depth Technical Guide on 4-(4-Methoxyphenyl)pyrimidine-2-thiol

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Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)pyrimidine-2-thiol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of **4-(4-Methoxyphenyl)pyrimidine-2-thiol** and its closely related derivatives. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Properties and Synthesis

4-(4-Methoxyphenyl)pyrimidine-2-thiol is a heterocyclic compound featuring a pyrimidine ring substituted with a 4-methoxyphenyl group at the 4th position and a thiol group at the 2nd position.^{[1][2][3]}

Table 1: Physicochemical Properties of **4-(4-Methoxyphenyl)pyrimidine-2-thiol**

Property	Value	Reference
CAS Number	175202-77-4	[1]
Molecular Formula	C11H10N2OS	[1]
Molecular Weight	218.28 g/mol	[1]
Appearance	Yellow powder	[1]
Melting Point	216-222 °C	[1]
Purity	≥ 99% (HPLC)	[1]

General Synthesis Protocol

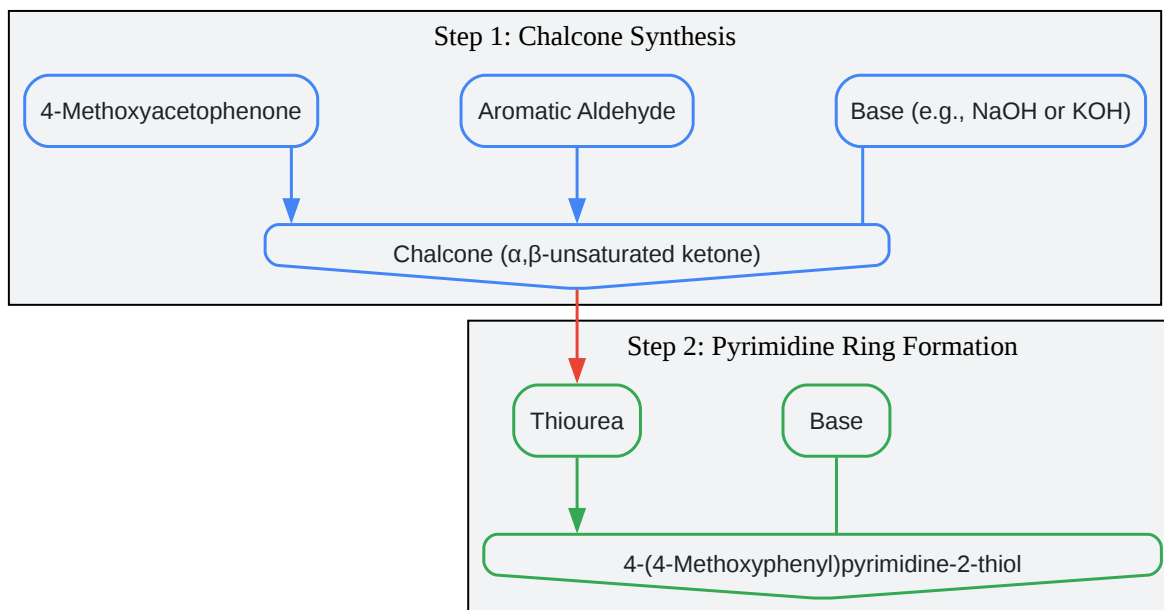
The synthesis of **4-(4-Methoxyphenyl)pyrimidine-2-thiol** and its analogs is typically achieved through a two-step process involving a Claisen-Schmidt condensation followed by a cyclocondensation reaction.[4]

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

This step involves the base-catalyzed condensation of an appropriate acetophenone with an aromatic aldehyde to form a chalcone (an α,β -unsaturated ketone). For the synthesis of the precursor to **4-(4-Methoxyphenyl)pyrimidine-2-thiol**, 4-methoxyacetophenone would be reacted with a suitable aldehyde.

Step 2: Pyrimidine Ring Formation (Cyclocondensation)

The resulting chalcone is then reacted with thiourea in the presence of a base to yield the pyrimidine-2-thiol derivative.[4]



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Caption: General synthesis workflow for 4-arylpyrimidine-2-thiols.

Detailed Experimental Protocol for a Representative Analog

The following protocol is for the synthesis of a closely related analog, 4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol, and can be adapted for the target compound.^[5]

Materials:

- (2E)-1-(4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one (chalcone)
- Thiourea
- Ethanol

- Potassium hydroxide

Procedure:

- A mixture of the chalcone (0.01 mol) and thiourea (0.01 mol) is dissolved in ethanol (20 mL).
- An ethanolic solution of potassium hydroxide (0.01 mol in 10 mL ethanol) is added to the mixture.
- The reaction mixture is refluxed for 8 hours.
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- After completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the pure product.

Biological Activities

Derivatives of pyrimidine-2-thiol have been reported to exhibit a wide range of biological activities, including anticancer, enzyme inhibitory, and antimicrobial effects.[\[1\]](#)[\[4\]](#)

Anticancer Activity

Several studies have highlighted the potential of 4,6-diarylpyrimidine derivatives as anticancer agents, particularly as inhibitors of key signaling kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[\[4\]](#)

Table 2: Anticancer Activity of Representative 4,6-Diarylpyrimidine-2-thiol Derivatives

Compound	Cell Line	Activity Metric	Value (nM)	Reference
Compound 22	-	GI50	22	[4]
Compound 29	-	GI50	24	[4]
Compound 22	VEGFR-2	IC50	1.15	[4]
Compound 29	VEGFR-2	IC50	1.60	[4]
Sorafenib (Ref.)	VEGFR-2	IC50	0.17	[4]

Note: The specific structures of compounds 22 and 29 are detailed in the cited reference. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Enzyme Inhibition

A study on hydroxyl-substituted 4,6-diarylpyrimidine-2-thiols demonstrated their potential as inhibitors of pancreatic lipase.[5]

Table 3: Lipase Inhibition by a Representative Pyrimidine-2-thiol Analog

Compound	IC50 (μM)
4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol	0.29 ± 0.026

Note: This data is for a structural isomer of the target compound and serves as an indicator of potential activity.

Antimicrobial Activity

The same study also investigated the antimicrobial properties of these compounds.

Table 4: Minimum Inhibitory Concentration (MIC) of a Representative Pyrimidine-2-thiol Analog

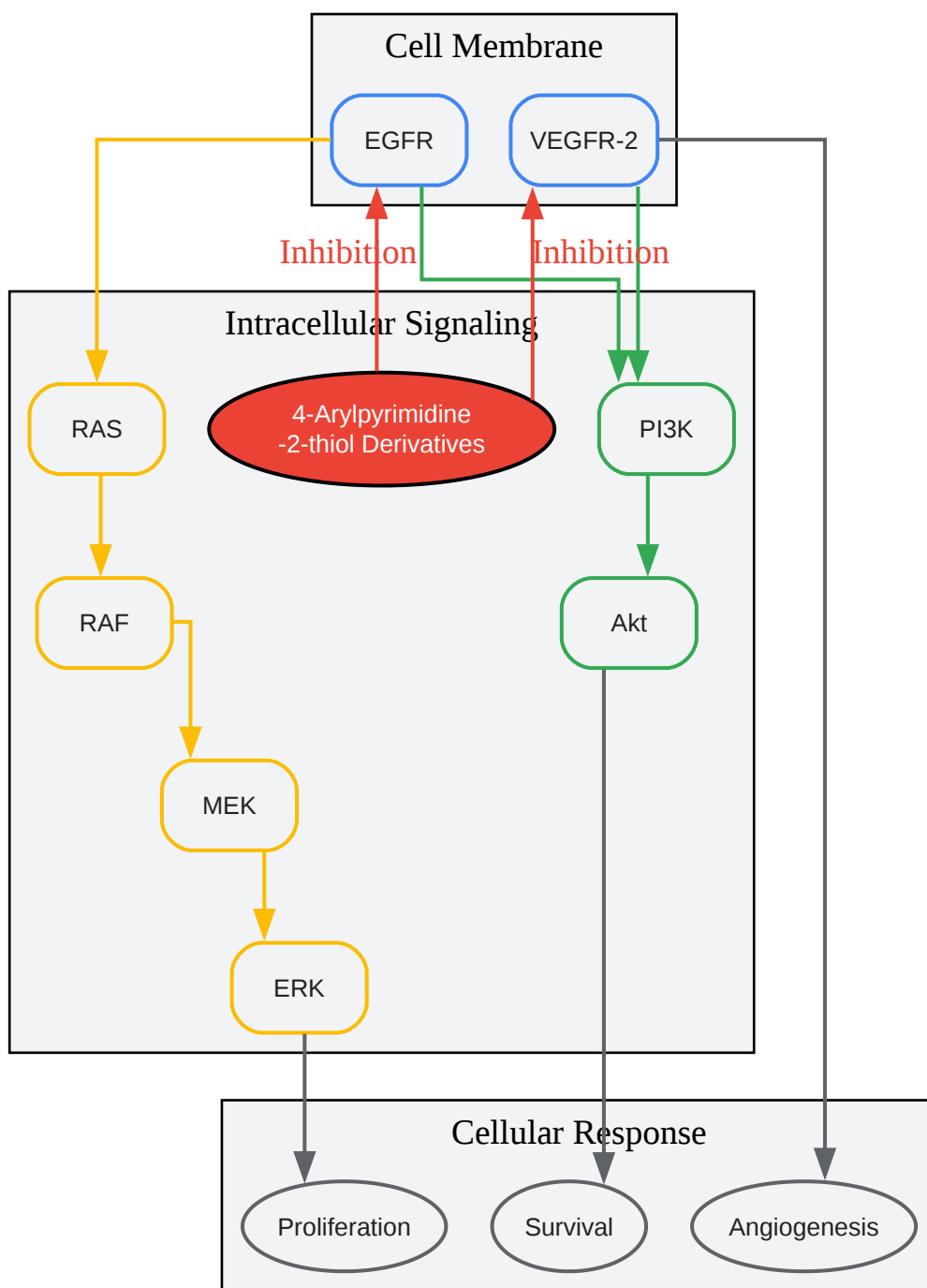
Organism	MIC (μg/mL)
Enterococcus faecalis	>1000
Staphylococcus aureus	>1000
Bacillus cereus	250
Escherichia coli	>1000
Pseudomonas aeruginosa	>1000
Candida albicans	>1000
Candida krusei	>1000

Signaling Pathways

The anticancer activity of pyrimidine derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.

EGFR/VEGFR-2 Signaling Pathway

EGFR and VEGFR-2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades like the PI3K/Akt and MAPK pathways, leading to cell growth and angiogenesis. Pyrimidine derivatives have been shown to act as dual inhibitors of these receptors.^[4]

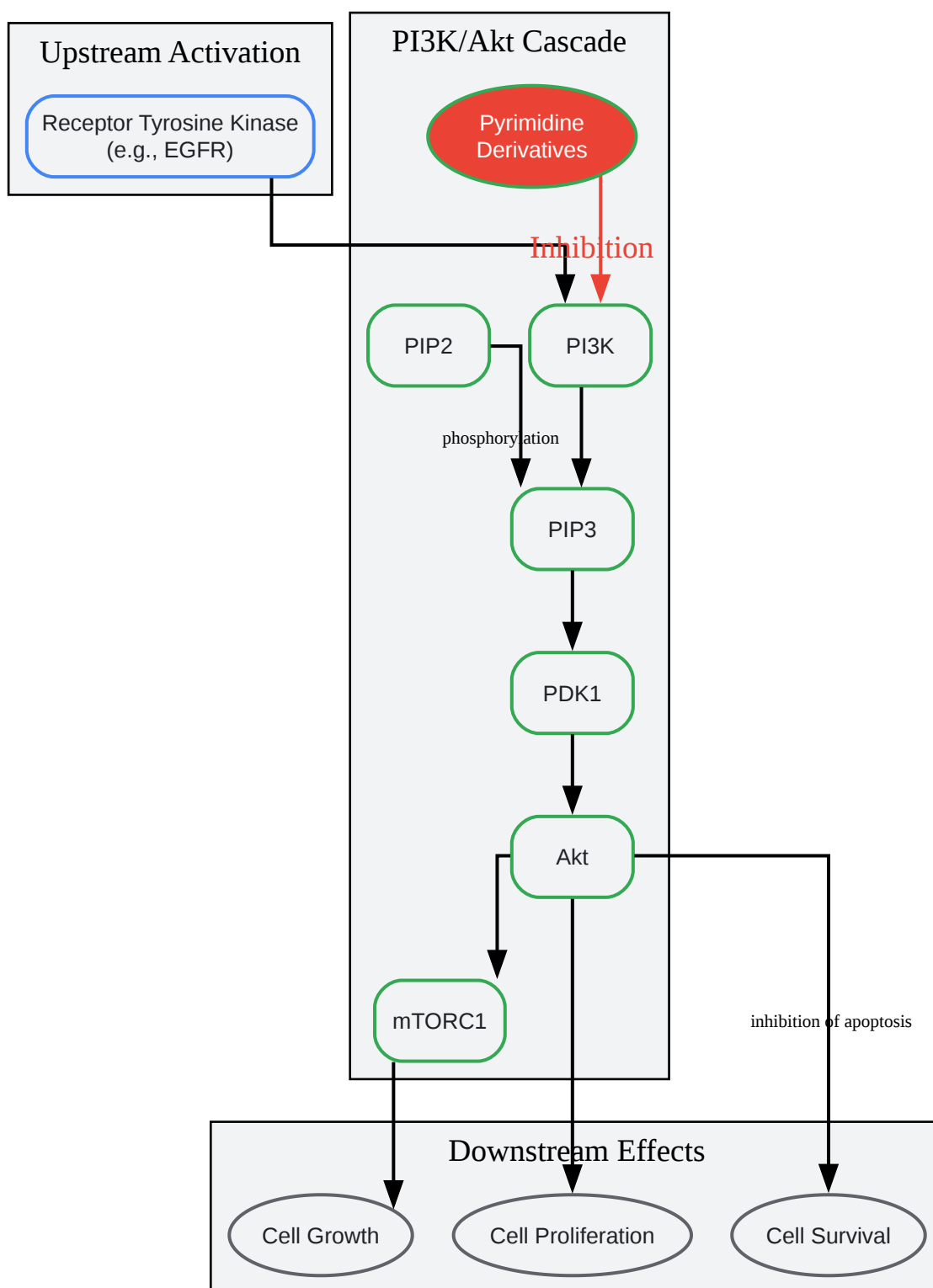


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Caption: Inhibition of EGFR/VEGFR-2 signaling by pyrimidine derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial downstream effector of many receptor tyrosine kinases and plays a central role in cell survival and proliferation. Some pyrimidine derivatives have been shown to suppress this pathway.



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Caption: Putative inhibition of the PI3K/Akt signaling pathway.

Conclusion

4-(4-Methoxyphenyl)pyrimidine-2-thiol and its derivatives represent a promising class of compounds with diverse biological activities. The straightforward synthesis and the potential for broad-spectrum pharmacological effects, particularly in the realm of anticancer therapy, make them attractive candidates for further investigation and development. The data presented in this guide, compiled from the available literature, provides a solid foundation for future research in this area. It is important to note that while specific quantitative data for **4-(4-Methoxyphenyl)pyrimidine-2-thiol** is limited, the information available for its close structural analogs strongly suggests its potential as a bioactive molecule. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.

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